molecular formula C19H22N2O3 B5018158 N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide

Cat. No.: B5018158
M. Wt: 326.4 g/mol
InChI Key: RCGWOAZYTDITFT-UHFFFAOYSA-N
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Description

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-(cyclohexanecarbonylamino)-3-methylaniline. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to accelerate the reaction, making it more efficient and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, substituted furans, and various alcohols or amines depending on the reaction conditions .

Mechanism of Action

The mechanism of action of N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and the amide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the inhibition of specific biological pathways. For example, it may inhibit bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide is unique due to its specific structural features, including the cyclohexanecarbonylamino group and the methyl substitution on the phenyl ring. These features contribute to its distinct biological and pharmacological properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-12-15(20-19(23)17-8-5-11-24-17)9-10-16(13)21-18(22)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGWOAZYTDITFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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